molecular formula C11H10N4O B030579 5-Hydroxy-2-amino-3-methylimidazo(4,5-f)quinoline CAS No. 122719-38-4

5-Hydroxy-2-amino-3-methylimidazo(4,5-f)quinoline

Cat. No.: B030579
CAS No.: 122719-38-4
M. Wt: 214.22 g/mol
InChI Key: PVKASQOGWHOHIL-UHFFFAOYSA-N
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Description

5-Hydroxy-2-amino-3-methylimidazo(4,5-f)quinoline is an organic compound with the molecular formula C11H10N4O. It is a derivative of 2-amino-3-methylimidazo(4,5-f)quinoline, which is a well-known heterocyclic amine. This compound is of significant interest due to its potential biological activities and its presence in various high-protein foods subjected to high-temperature cooking processes .

Preparation Methods

The synthesis of 5-Hydroxy-2-amino-3-methylimidazo(4,5-f)quinoline typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve the use of advanced catalytic processes to ensure high yield and purity .

Chemical Reactions Analysis

5-Hydroxy-2-amino-3-methylimidazo(4,5-f)quinoline undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Hydroxy-2-amino-3-methylimidazo(4,5-f)quinoline involves its interaction with DNA, leading to mutations. It can induce DNA damage through the formation of adducts, which interfere with normal cellular processes. This compound is also known to induce oxidative stress and inflammation, contributing to its toxicological effects .

Comparison with Similar Compounds

Similar compounds include other heterocyclic amines such as:

  • 2-Amino-3-methylimidazo(4,5-f)quinoline
  • 2-Amino-1-methyl-6-phenylimidazo(4,5-b)pyridine
  • 2-Amino-3,8-dimethylimidazo(4,5-f)quinoxaline

Compared to these compounds, 5-Hydroxy-2-amino-3-methylimidazo(4,5-f)quinoline is unique due to the presence of the hydroxyl group, which can influence its reactivity and biological activity .

Properties

IUPAC Name

2-amino-3-methylimidazo[4,5-f]quinolin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O/c1-15-7-5-8(16)10-6(3-2-4-13-10)9(7)14-11(15)12/h2-5,16H,1H3,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVKASQOGWHOHIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC(=C3C(=C2N=C1N)C=CC=N3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80153684
Record name 5-Hydroxy-2-amino-3-methylimidazo(4,5-f)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80153684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122719-38-4
Record name 5-Hydroxy-2-amino-3-methylimidazo(4,5-f)quinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122719384
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hydroxy-2-amino-3-methylimidazo(4,5-f)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80153684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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